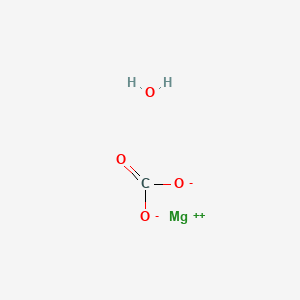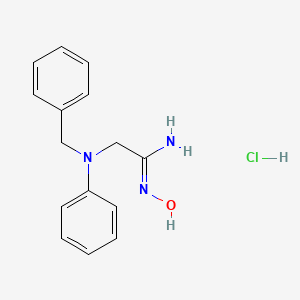
Cetoxime hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cetoxime is an aromatic amine that was patented by Boots Pure Drug Co. as an antihistaminic drug . It is also known as Cefixime, an antibiotic that may be used to treat many different types of infections caused by bacteria . Cefixime stops bacteria from forming a cell wall, which bacteria need to survive. This decreases the number of bacteria in your body, which helps your body fight the infection .
Molecular Structure Analysis
The molecular formula of Cetoxime is C15H17N3O . Its average mass is 255.315 Da and its monoisotopic mass is 255.137161 Da . More detailed structural analysis would require advanced tools and techniques.科学的研究の応用
Liposome-Based Drug Delivery Systems
Cetoxime hydrochloride, particularly in combination with other drugs like celecoxib, has been explored for its potential in enhancing the efficacy of cancer treatments. Research by Ahmed et al. (2020) demonstrated that liposome incorporating celecoxib and doxorubicin hydrochloride showed strong cytotoxicity against certain tumor cells, suggesting its potential for enhanced therapeutic efficacy in cancer treatment.
Ecotoxicological Evaluation
This compound has also been studied in the context of ecotoxicology. Repetto et al. (2001) conducted a study to evaluate the effects of various substances, including this compound, on different ecotoxicological model systems. This research contributes to understanding the environmental impact of this compound.
Drug Delivery to the Brain
Intranasal administration of this compound has been researched as a method to deliver drugs to the brain. A study by Manda et al. (2011) investigated the feasibility of delivering cefotaxime to the brain via this route, offering insights into noninvasive delivery methods for antibacterial agents.
Nanotechnology in Drug Delivery
The integration of nanotechnology in drug delivery systems involving this compound has been a focus of research. Mahmood et al. (2014) developed raloxifene hydrochloride-loaded transfersomes for transdermal delivery, aiming to overcome the poor bioavailability issue with the drug. This highlights the role of nanotechnology in enhancing drug delivery efficiency.
作用機序
Cefixime, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This inhibition impairs cell wall homeostasis, leading to loss of cell integrity and ultimately bacterial cell death .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of Cetoxime hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Acetone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Chloroacetyl chloride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Acetone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form oxime.", "Step 2: Chloroacetyl chloride is added to the oxime solution to form Cetoxime.", "Step 3: Cetoxime is then reacted with hydrochloric acid to form Cetoxime hydrochloride.", "Step 4: The resulting Cetoxime hydrochloride is then purified and isolated through crystallization or other suitable methods." ] } | |
CAS番号 |
22204-29-1 |
分子式 |
C15H18ClN3O |
分子量 |
291.77 g/mol |
IUPAC名 |
2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride |
InChI |
InChI=1S/C15H17N3O.ClH/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,19H,11-12H2,(H2,16,17);1H |
InChIキー |
BRUFGFZVVHTACX-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2.Cl |
SMILES |
C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl |
正規SMILES |
C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



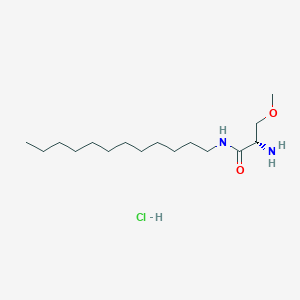
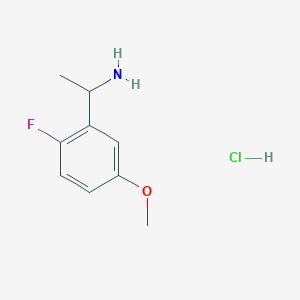
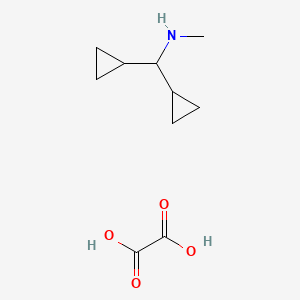
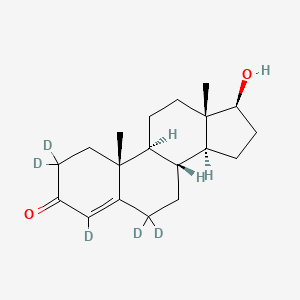
![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
![2-[3-[[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B6595318.png)

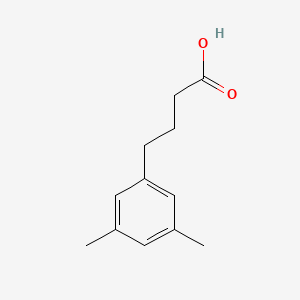



![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
